molecular formula C8H9NO3S B6418895 N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide CAS No. 303095-08-1

N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide

Cat. No.: B6418895
CAS No.: 303095-08-1
M. Wt: 199.23 g/mol
InChI Key: CMFKKNPWGIDVLS-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide ( 303095-08-1) is a specialized acetamide derivative with a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol . This compound features a thienyl moiety, a class of heterocycles known for significant biological activity, making it a valuable scaffold in medicinal chemistry and antimicrobial research . Studies on structurally related 2-thienyl substituted heterocycles have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as antifungal properties . Its molecular structure provides a key intermediate for synthesizing novel thiazoles, oxazoles, and other complex heterocyclic systems for exploring new therapeutic agents . This product is intended for research and development purposes strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(10)9-8(12)7(11)6-3-2-4-13-6/h2-4,8,12H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKKNPWGIDVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244258
Record name N-[1-Hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide
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Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-08-1
Record name N-[1-Hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide
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Record name N-(1-HYDROXY-2-OXO-2-(2-THIENYL)ETHYL)ACETAMIDE
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Synthetic Methodologies and Chemical Transformations of N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide

Strategies for the Preparation of the Chemical Compound

The preparation of N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide can be approached through several convergent synthetic routes. These strategies focus on the sequential or concerted formation of the acetamide (B32628) bond, the introduction of the α-hydroxyketone functionality, and the incorporation of the thiophene (B33073) scaffold.

The formation of the acetamide group is a critical step in the synthesis of the target compound. N-acylation is a widely employed and versatile method for creating amide bonds. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a suitable amine precursor with an acetylating agent.

One plausible route involves the acylation of an amino alcohol precursor, such as 2-amino-1-hydroxy-2-(2-thienyl)ethanone, with an acetylating agent like acetic anhydride or acetyl chloride. The reaction conditions for such transformations are generally mild and can be tailored to the specific substrate. The use of a base, such as triethylamine or pyridine, is often employed to neutralize the acidic byproduct of the reaction.

Table 1: Common Acetylating Agents and Conditions for N-Acylation

Acetylating AgentCatalyst/BaseSolventTypical Reaction Conditions
Acetic AnhydridePyridine, DMAPDichloromethane, THFRoom temperature
Acetyl ChlorideTriethylamineDichloromethane, Chloroform0 °C to room temperature
Acetic AcidCarbodiimides (e.g., DCC, EDCI)Dichloromethane, DMFRoom temperature

The choice of acetylating agent and reaction conditions can be influenced by the presence of other functional groups in the precursor molecule to avoid unwanted side reactions. For instance, the hydroxyl group of the α-hydroxyketone may require protection prior to N-acylation, although selective acylation of the more nucleophilic amine is often achievable under controlled conditions.

The α-hydroxyketone moiety is a key structural feature that can be introduced using various synthetic methods. Stereoselective synthesis is of particular importance if a specific enantiomer of the final compound is desired. rsc.org

One common approach is the oxidation of a corresponding ketone precursor. For instance, the oxidation of 2-acetamido-1-(2-thienyl)ethanone could yield the desired α-hydroxyketone. Reagents such as selenium dioxide or Dess-Martin periodinane can be employed for this transformation.

Alternatively, the α-hydroxyketone can be constructed through the nucleophilic addition of a thiophene-derived nucleophile to a suitable electrophilic partner containing the protected amino and hydroxyl functionalities. For example, the reaction of 2-lithiothiophene with a protected glyoxal derivative could be a viable route. Subsequent deprotection would then yield the α-hydroxyketone.

Stereoselective reduction of a diketone precursor, 1-(2-thienyl)ethane-1,2-dione, in the presence of a chiral reducing agent like a CBS catalyst, could provide an enantiomerically enriched α-hydroxyketone. This intermediate can then be further functionalized to introduce the acetamide group.

The thiophene ring is a common heterocycle in medicinal chemistry and can be incorporated into the target molecule at various stages of the synthesis. nih.gov Pre-functionalized thiophene derivatives often serve as key building blocks.

For the synthesis of this compound, a common starting material would be 2-acetylthiophene. This can be subjected to α-functionalization reactions to introduce the necessary hydroxyl and amino groups. For example, α-bromination of 2-acetylthiophene followed by nucleophilic substitution with an amine source and subsequent oxidation could be a potential pathway.

Another strategy involves the construction of the thiophene ring itself through cyclization reactions, such as the Gewald reaction, from appropriate acyclic precursors. However, for this specific target molecule, utilizing a commercially available thiophene starting material is generally more efficient.

Investigation of Synthetic Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability and reactivity of key precursors and the stability of intermediate compounds.

Key Precursors:

2-Acetylthiophene: A readily available starting material for introducing the 2-thienoyl group.

Glycine and its derivatives: Can serve as a source for the acetamide and adjacent carbon backbone.

2-Thienylglyoxal: A potential precursor for the α-hydroxyketone moiety.

Potential Intermediate Compounds:

2-Bromo-1-(2-thienyl)ethanone: An intermediate for nucleophilic substitution to introduce the amino or hydroxyl group.

2-Amino-1-(2-thienyl)ethanone: A key precursor for the N-acylation step.

N-(2-oxo-2-(2-thienyl)ethyl)acetamide: An intermediate that can be hydroxylated at the α-position.

Table 2: Potential Synthetic Intermediates and Their Roles

Intermediate CompoundRole in SynthesisSubsequent Transformation
2-Bromo-1-(2-thienyl)ethanoneElectrophileNucleophilic substitution
2-Azido-1-(2-thienyl)ethanoneProtected amine precursorReduction to amine
N-(2-oxo-2-(2-thienyl)ethyl)acetamidePrecursor to α-hydroxyketoneα-Hydroxylation
1-(2-thienyl)ethane-1,2-dionePrecursor for stereoselective reductionAsymmetric reduction

Reactivity and Derivatization Studies of the Chemical Compound

The chemical reactivity of this compound is governed by the interplay of its functional groups: the α-hydroxyketone, the secondary amide, and the thiophene ring.

α-Hydroxyketone: This moiety can undergo a variety of transformations. The hydroxyl group can be acylated or alkylated. The ketone can participate in reactions such as reduction to a diol, or condensation with various nucleophiles.

Acetamide: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions. The N-H proton can be deprotonated under strong basic conditions, allowing for N-alkylation.

Thiophene Ring: The thiophene ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution (typically at the 5-position) is directed by the electron-donating nature of the ring sulfur and influenced by the existing substituent.

Derivatization of this compound can be performed to explore structure-activity relationships in various contexts. For example, modification of the thiophene ring with different substituents could modulate the electronic properties and biological activity of the molecule. The acetamide group could be replaced with other acyl groups to probe the importance of this moiety.

Table 3: Potential Derivatization Reactions

Functional GroupReagent/ConditionsPotential Product
Hydroxyl GroupAcyl chloride, baseO-acylated derivative
Ketone GroupSodium borohydrideDiol derivative
Thiophene RingN-Bromosuccinimide5-Bromo-thiophene derivative
Amide N-HSodium hydride, alkyl halideN-alkylated derivative

Further studies on the reactivity and derivatization of this compound would provide valuable insights into its chemical properties and potential applications.

Advanced Structural Elucidation and Characterization of N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Each technique provides unique information about the molecule's atomic composition, bonding, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR Spectroscopy: This technique would identify the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide, one would expect to observe distinct signals for the amide N-H proton, the hydroxyl O-H proton, the methine C-H proton, the protons of the acetyl methyl group, and the three protons on the thiophene (B33073) ring. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning these signals to their specific locations within the molecule.

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon environments. The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule: two carbonyl carbons (one keto, one amide), the carbons of the thiophene ring, the methine carbon bearing the hydroxyl group, and the acetyl methyl carbon.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the protons on the thiophene ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.

¹H NMR Hypothetical δ (ppm) Multiplicity Assignment ¹³C NMR Hypothetical δ (ppm)
Signal 1~8.0-7.0mThienyl-HSignal 1~190
Signal 2~8.0dNHSignal 2~170
Signal 3~6.0dOHSignal 3~140-125
Signal 4~5.5mCH-OHSignal 4~75
Signal 5~2.0sCH₃Signal 5~23

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For the title compound, the FT-IR spectrum would be expected to show characteristic absorption bands (in cm⁻¹) for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretches of the ketone and the amide (Amide I band), and the C-N stretch and N-H bend of the amide (Amide II band), as well as vibrations characteristic of the thiophene ring.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Alcohol)3500-3200 (broad)
N-H (Amide)3400-3200
C-H (Aromatic/Aliphatic)3100-2850
C=O (Ketone)~1680
C=O (Amide I)~1650
N-H bend (Amide II)~1550

Note: This table is for illustrative purposes only and does not represent actual experimental data.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₈H₉NO₃S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Single Crystal X-ray Diffraction Analysis

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the most definitive three-dimensional structural information.

Determination of Molecular Conformation and Torsion Angles

This analysis would precisely determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the specific spatial arrangement of the atoms, including the orientation of the thiophene ring relative to the acetamide (B32628) side chain and the conformation around the chiral center (the carbon atom bonded to the hydroxyl group).

Analysis of Crystal Packing and Intermolecular Interactions

X-ray diffraction also elucidates how molecules are arranged in the crystal lattice. This includes:

Hydrogen Bonding: The analysis would identify intermolecular hydrogen bonds, such as those involving the hydroxyl group and the amide group, which are crucial in dictating the crystal packing and the supramolecular architecture.

Computational Chemistry and Theoretical Investigations of N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. For compounds similar to N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide, these calculations are routinely used to determine optimized molecular geometry, electronic structure, and other key physicochemical parameters. researchgate.netnih.gov

Analysis of Molecular Orbitals and Charge DistributionThe analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) indicates the molecule's chemical stability and reactivity.researchgate.netIn studies of other acetamide (B32628) derivatives, the HOMO and LUMO energy levels are calculated to help understand charge transfer within the molecule.researchgate.net

Furthermore, charge distribution is analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov These methods calculate the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For example, NBO analysis has been used to understand intermolecular interactions in acetamide derivatives. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While specific molecular dynamics (MD) simulations for this compound are not available, this technique is invaluable for exploring the conformational landscape of flexible molecules and their interactions with biological systems. MD simulations model the atomic movements over time, providing insights into molecular stability and dynamics. For example, MD simulations have been applied to thioxothiazolidinyl-acetamide derivatives to understand the behavior of potent inhibitors within the binding site of enzymes. These simulations can reveal the stability of ligand-protein complexes and key intermolecular interactions.

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential biological targets. Numerous studies have performed molecular docking on acetamide and thiophene (B33073) derivatives to predict their binding affinities and modes of interaction with various enzymes and receptors.

For instance, N-aryl acetamide compounds have been evaluated as potential inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), through in silico docking studies. nih.gov Similarly, other acetamide derivatives have been docked against targets for cancer, such as carbonic anhydrase isoforms, and for infectious diseases. nih.govnih.gov These studies typically report binding energies (often in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. A hypothetical docking study for this compound would involve screening it against a panel of known biological targets to predict its potential pharmacological activity.

Table 1: Example of Molecular Docking Data for an Analogous Acetamide Compound This table is illustrative and based on data for related compounds, not this compound.

Target Protein Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Carbonic Anhydrase II -8.5 His94, His96, Thr199 H-Bond, Coordination with Zn²⁺
MAO-B -9.2 Tyr398, Tyr435, Ile199 H-Bond, Pi-Pi Stacking

Mechanistic Insights from Computational Reactivity Descriptors (e.g., Fukui Functions)

Computational reactivity descriptors derived from DFT, such as Fukui functions, help to predict the reactivity of different sites within a molecule. nih.gov The Fukui function identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Studies on thiophene-acetamide and other acetamide derivatives have successfully used Fukui function analysis to pinpoint reactive sites. researchgate.netnih.govnih.gov For example, by calculating the dual descriptor Δf(r), researchers can determine if a site is preferred for nucleophilic attack (Δf(r) > 0) or electrophilic attack (Δf(r) < 0). nih.gov This analysis would be critical for understanding the chemical reactivity of this compound and predicting its behavior in chemical reactions.

Investigation of Biological Activities and Underlying Mechanisms of N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide

Enzyme Inhibition Potency and Selectivity Studies

The core structure of N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide, featuring an acetamide (B32628) group, a hydroxyl function, and a thiophene (B33073) ring, suggests its potential as an inhibitor of various enzymes implicated in disease processes.

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2)

Exploration of Other Protease and Kinase Inhibition Profiles

The structural motifs within this compound suggest a broader potential for enzyme inhibition beyond COX and TACE. The acetamide linkage is a common feature in many enzyme inhibitors, providing a stable backbone for various functional groups.

Protease Inhibition: The field of protease inhibitors is vast, with many compounds incorporating amide bonds. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase (B13392206) N (APN) with a Ki value of 3.5 µM. nih.gov Additionally, derivatives of N-(thiazol-2-yl)benzenesulfonamides have been synthesized and shown to possess antibacterial activity, which could be linked to the inhibition of bacterial proteases. nih.gov Given the presence of the acetamide group, it is plausible that this compound could exhibit inhibitory activity against certain proteases, though specific targets have not been identified.

Kinase Inhibition: Kinase inhibitors are a cornerstone of modern pharmacology, particularly in oncology. Certain acetamide derivatives have been investigated as potential kinase inhibitors. For example, N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives have been designed and studied as potential EGFR kinase inhibitors. ajchem-a.com While the core structure is different, this highlights the versatility of the acetamide scaffold in targeting kinase enzymes. The potential for this compound to act as a kinase inhibitor would depend on its ability to fit into the ATP-binding pocket of specific kinases, a property that would require extensive screening to determine.

Antimicrobial Spectrum and Efficacy Investigations

Evaluation against Bacterial Strains (Gram-positive, Gram-negative)

While specific data on the antibacterial activity of this compound is not available, the broader class of thiophene and acetamide derivatives has demonstrated significant antibacterial potential. A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues revealed their efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined for these compounds, indicating their potential to combat resistant Gram-negative bacteria. mdpi.com Another study on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) showed moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. nih.gov For instance, some of these derivatives exhibited MIC values comparable to the standard drug levofloxacin. nih.gov These findings suggest that this compound, possessing both the thiophene and acetamide moieties, warrants investigation for its antibacterial spectrum.

Table 1: Antibacterial Activity of Structurally Related Acetamide Derivatives

Compound Class Bacterial Strains Tested Activity Range (MIC) Reference
N-(4-methylpyridin-2-yl) thiophene-2-carboxamides ESBL-producing E. coli Data not specified in abstract, but showed high activity mdpi.com
Acetamide derivatives of 2-mercaptobenzothiazole E. coli, S. typhi, S. aureus, B. subtilis Comparable to levofloxacin nih.gov

This table is for illustrative purposes and shows data for structurally related compounds, not for this compound itself.

Antifungal Activity Assessment

Similar to its potential antibacterial properties, the antifungal activity of this compound can be inferred from studies on related compounds. The 2-(2-oxo-morpholin-3-yl)-acetamide scaffold has been identified in a fungicidal screen, showing activity against Candida and Aspergillus species. nih.gov Further optimization of this series led to compounds with broad-spectrum antifungal activity. nih.gov Another study on 2-chloro-N-phenylacetamide demonstrated antifungal activity against Aspergillus flavus with MIC values ranging from 16 to 256 µg/mL. scielo.br The mechanism of action for this compound was suggested to involve binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br Furthermore, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were synthesized and screened for their antifungal activity against various dermatophytes, with some compounds showing appreciable activity. researchgate.net These examples underscore the potential of the acetamide core in antifungal drug design. The presence of the thiophene ring in this compound could further enhance this potential, as thiophene derivatives are also known for their fungicidal properties.

Table 2: Antifungal Activity of Structurally Related Acetamide Derivatives

Compound Class Fungal Strains Tested Activity Range (MIC) Reference
2-(2-oxo-morpholin-3-yl)-acetamides Candida spp., Aspergillus spp. Fungicidal nih.gov
2-chloro-N-phenylacetamide Aspergillus flavus 16-256 µg/mL scielo.br
N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides Tricophyton rubrum, Epidermophyton floccosum, Malassazia furfur Appreciable activity researchgate.net

This table is for illustrative purposes and shows data for structurally related compounds, not for this compound itself.

Research on Antiviral Properties

There is currently no publicly available scientific literature detailing the investigation of this compound for antiviral properties. While N-heterocyclic compounds and various acetamide derivatives have been explored as potential antiviral agents, specific studies on this compound's efficacy against any virus have not been found. nih.govnih.gov

Studies on Biofilm Formation Inhibition

No research studies were identified that specifically assess the capacity of this compound to inhibit biofilm formation. The investigation of chemical agents to disrupt bacterial biofilms is an active area of research, but this particular compound does not appear to have been a subject of such studies. nih.govrsc.orgnih.gov

Antiproliferative and Anticancer Research in Model Systems

In Vitro Cytotoxicity on Cancer Cell Lines

A thorough search of scientific databases yielded no studies reporting on the in vitro cytotoxic effects of this compound on any cancer cell lines. While numerous acetamide and thiazole (B1198619) derivatives have demonstrated cytotoxic potential against various cancer cells, data specific to this compound is absent from the current body of literature. tbzmed.ac.irnih.govijcce.ac.ir

Elucidation of Cell Death Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

Consistent with the lack of cytotoxicity data, there is no available research on the mechanisms of cell death that might be induced by this compound. Studies elucidating its potential to induce apoptosis or cause cell cycle arrest in cancer cells have not been published. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Impact on Cellular Signaling Cascades (e.g., STAT1 Pathway Modulation)

No information is available regarding the impact of this compound on cellular signaling cascades. Specifically, its effect on pathways such as the STAT1 pathway, which is relevant in cancer progression, has not been investigated in any published research. scielo.br

Antioxidant Activity Assessment (e.g., Radical Scavenging Assays)

There are no published studies that have assessed the antioxidant activity of this compound. Consequently, no data from radical scavenging assays (such as DPPH or ABTS assays) or other methods of antioxidant capacity evaluation are available for this compound. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies of N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide and Its Analogs

Correlation of Thiophene (B33073) Moiety Modifications with Biological Outcomes

The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net In the context of N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide analogs, modifications to the thiophene moiety can significantly alter the compound's interaction with biological targets. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be a critical factor in drug-receptor interactions. nih.gov

SAR studies on various thiophene-containing compounds have demonstrated that the nature and position of substituents on the thiophene ring are pivotal for biological activity. For instance, in a series of thiophene-2-carboxamide derivatives, the introduction of specific substituents at different positions on the thiophene ring was found to enhance antibacterial activities. mdpi.comnih.gov It has been observed that replacing a phenyl ring with a thiophene ring can sometimes lead to an increase in activity, highlighting the favorable properties of the thiophene moiety in drug design. nih.gov

The reactivity of the thiophene ring towards electrophilic substitution allows for the introduction of a wide range of functional groups, which can modulate the electronic and steric properties of the molecule, thereby influencing its biological profile. nih.gov The metabolic stability of the thiophene ring is also a key consideration, as oxidative metabolism can lead to the formation of reactive metabolites. acs.org Therefore, modifications to the thiophene ring can also be aimed at improving the metabolic profile and reducing potential toxicity. acs.org

Table 1: Impact of Thiophene Moiety Modifications on Biological Activity of Analogs

Modification on Thiophene RingObserved Biological OutcomeReference Compound Class
Introduction of various substituentsEnhanced antibacterial activityThiophene-2-carboxamide derivatives
Replacement of a phenyl ringIncreased biological activity in some casesGeneral SAR studies
Alteration of substitution patternModulation of anti-inflammatory and anticancer profilesVarious thiophene-containing compounds

Significance of the α-Hydroxyketone Group for Target Recognition

The α-hydroxyketone functional group is a key structural feature of this compound and is known to be present in numerous biologically active molecules. This group can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is often essential for molecular recognition and binding affinity. unina.it The hydroxyl and ketone moieties can act as both hydrogen bond donors and acceptors, providing a versatile platform for interaction.

The stereoselective synthesis of α-hydroxyketones is of significant interest in medicinal chemistry, as the stereochemistry of the hydroxyl group can have a profound impact on biological activity. nih.govnih.gov The ability to control the stereochemistry at the α-carbon allows for the synthesis of enantiomerically pure compounds, which is critical for studying stereoselective drug-receptor interactions.

In drug design, the α-hydroxyketone group can serve as a reactive handle for further chemical modifications or can be a key pharmacophoric element responsible for the compound's mechanism of action. For example, in some enzyme inhibitors, the α-hydroxyketone moiety can mimic a transition state or interact with key active site residues. The synthesis of α-hydroxyketones can be achieved through various methods, including the asymmetric dihydroxylation of enol ethers, which provides access to enantiomerically enriched products. acs.org

Influence of Acetamide (B32628) Nitrogen Substitutions on Pharmacological Profiles

The acetamide group in this compound provides another site for structural modification that can significantly influence the pharmacological profile of the compound. Substitutions on the acetamide nitrogen can alter the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. wustl.edu

SAR studies on N-substituted acetamide derivatives have shown that even minor changes to the substituent can lead to substantial differences in biological activity. For example, in a series of acetamide derivatives synthesized as potential analgesic agents, the nature of the N-substituent was found to be a critical determinant of their efficacy. rjptonline.orgproquest.com Similarly, in the development of P2Y14R antagonists, N-substituted acetamide derivatives were designed to optimize binding affinity and pharmacokinetic profiles, with one of the most potent compounds featuring a specific N-benzimidazolyl substitution. nih.govacs.org

Table 2: Effect of Acetamide Nitrogen Substitutions on Pharmacological Activity

N-SubstituentResulting Pharmacological ProfileCompound Class
Various aryl groupsModulated analgesic activity2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives
Benzimidazolyl groupPotent P2Y14R antagonism with improved pharmacokineticsN-substituted-acetamide P2Y14R antagonists
N,N-disubstitutionMaintained or increased binding affinity to TSPOPyrazolopyrimidine ligands

Stereochemical Contributions to Biological Efficacy

Stereochemistry plays a fundamental role in the biological activity of chiral drugs, as biological systems, including receptors and enzymes, are themselves chiral. The different spatial arrangement of atoms in enantiomers can lead to significant differences in their binding affinity, efficacy, and metabolic profiles. For this compound, the chiral center at the hydroxyl-bearing carbon means that it can exist as two enantiomers.

The interaction of these enantiomers with a chiral biological target can be analogized to a hand fitting into a glove, where one enantiomer may fit well and elicit a biological response, while the other may fit poorly or not at all. researchgate.net The stereoselective reduction of the ketone in α-hydroxyketone precursors is a key strategy to obtain specific stereoisomers for biological evaluation. google.com

The importance of stereochemistry has been demonstrated in numerous classes of drugs where one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its analogs are essential for a complete understanding of their SAR and for the development of more effective and safer therapeutic agents.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

For a series of compounds like the analogs of this compound, QSAR models can be developed by correlating various molecular descriptors with their measured biological activities. These descriptors can be physicochemical, electronic, steric, or topological in nature. For instance, a QSAR study on thiophene derivatives as Polo-Like Kinase 1 (PLK1) inhibitors successfully used multivariate linear regression to model the relationship between molecular descriptors and inhibitory activity. nih.govresearchgate.net

The development of a robust QSAR model requires a dataset of compounds with a significant range of structural diversity and biological activity. The predictive power of the model is then validated using internal and external validation techniques. Once validated, the QSAR model can be used to screen virtual libraries of compounds and to guide the design of new analogs with potentially enhanced activity. The insights gained from the QSAR model can also help in understanding the key structural features that are important for the desired biological effect.

Synthesis and Biological Evaluation of Derivatives and Analogs of N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide

Rational Design and Synthesis of Novel Chemical Entities

The rational design of novel derivatives of N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide is centered on optimizing its physicochemical and pharmacological properties. This process often involves modifying the core structure to enhance target affinity, improve pharmacokinetic profiles, and reduce potential toxicity. A common strategy in the design of such analogs is the introduction of various substituents onto the acetamide (B32628) nitrogen, the thienyl ring, or by modification of the hydroxyethyl (B10761427) linker.

The synthesis of these novel chemical entities typically follows established organic chemistry principles. A versatile method for creating a library of diverse acetamide derivatives involves the reaction of a suitable amine with a reactive derivative of an α-hydroxy-α-(2-thienyl)acetic acid. For instance, N-acylation of a primary or secondary amine with an activated form of the carboxylic acid can yield the desired acetamide. acs.org

A general synthetic approach could involve the initial preparation of a key intermediate, such as a 2-chloro-N-substituted acetamide, which can then be reacted with a variety of nucleophiles to introduce diversity. ijpsr.info For example, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using a palladium-catalyzed cross-coupling reaction to introduce various aryl groups. nih.gov This highlights a feasible strategy for incorporating a wide range of substituents onto a heterocyclic scaffold that could be analogous to the thienyl group in the target compound.

Another synthetic strategy involves a multi-step process starting with the activation of a carboxylic acid, such as 2-(thiophen-2-yl)acetic acid, by converting it to an acyl chloride. This activated intermediate can then be reacted with an appropriate aminothiophene derivative to form the desired N-thienyl acetamide. acs.org This method provides a direct route to amides with heterocyclic substituents.

The following table presents examples of synthesized acetamide derivatives and their reported biological activities, illustrating the outcomes of rational design and synthesis.

Compound IDStructureBiological ActivityReference
I N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideModerate antioxidant and significant antimicrobial activity against yeasts. acs.org
3b N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideSignificant urease inhibition. nih.gov
6b A methylsulfonyl-containing acetamide derivativeExcellent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). bohrium.com
4c A methylsulfonyl-containing acetamide derivativeObvious antitumor activity against K562 cells. bohrium.com

Characterization of Bioactive Metabolites (if applicable from related studies)

The metabolic fate of a drug candidate is a critical factor in its development. The metabolism of thiophene-containing compounds can be complex and is often mediated by cytochrome P450 enzymes. nih.govacs.org This can lead to the formation of reactive metabolites such as thiophene (B33073) S-oxides and thiophene epoxides, which have been implicated in drug-induced toxicity. nih.govacs.org However, the presence of a thiophene ring does not invariably lead to toxic outcomes, as alternative metabolic pathways can detoxify the molecule. nih.govacs.org

For instance, studies on the metabolism of some thiophene-containing drugs have shown that metabolism can occur at other sites in the molecule, avoiding the formation of reactive species from the thiophene ring. acs.org In a study of 2-(2-thienyl)allylamine (B1203703) hydrochloride in rats, a novel metabolite, 2-(2-thienyl)propionic acid, was identified, suggesting a metabolic pathway involving the loss of the amine group and reduction of a double bond. nih.gov

In related studies of acetamide derivatives, metabolic transformations have been observed. For example, the incubation of N-(2-hydroxy-5-nitrophenyl) acetamide with various microorganisms and plants led to the formation of its glucoside derivative as a detoxification product. mdpi.com In some cases, deacetylation can also occur, leading to the corresponding amino-phenolic compounds. mdpi.com

The potential metabolites of derivatives of this compound could therefore include products of oxidation of the thiophene ring, N-dealkylation, O-glucuronidation of the hydroxyl group, or hydrolysis of the amide bond. The identification and characterization of such metabolites are crucial for understanding the compound's in vivo behavior and safety profile.

The following table summarizes known metabolites of related compounds, which can provide insights into the potential metabolic pathways for derivatives of this compound.

Parent CompoundMetabolite(s)Metabolic PathwayReference
2-(2-thienyl)allylamine hydrochloride2-(2-thienyl)propionic acidLoss of amine, reduction of olefinic group. nih.gov
N-(2-hydroxy-5-nitrophenyl) acetamideGlucoside derivative, 2-amino-3-nitrophenolGlucosylation, Deacetylation. mdpi.com
OSI-930 (a thiophene-containing drug)Glutathione conjugateS-oxidation or epoxidation of the thiophene ring. acs.org
Olanzapine (a thiophene-containing drug)10-N-glucuronide, N-desmethyl olanzapineGlucuronidation, N-demethylation (metabolism does not occur on the thiophene ring). acs.org

Future Perspectives in N 1 Hydroxy 2 Oxo 2 2 Thienyl Ethyl Acetamide Research

Advanced Mechanistic Investigations at the Molecular Level

Future research should prioritize elucidating the molecular mechanisms of action for N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide. Given that acetamide (B32628) derivatives are known to interact with a range of biological targets, initial studies could involve broad-based screening to identify potential protein binding partners. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking simulations could provide initial leads.

Once potential targets are identified, more detailed mechanistic studies can be undertaken. For instance, if the compound is found to inhibit a particular enzyme, kinetic studies would be crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). X-ray crystallography of the compound bound to its target protein could provide atomic-level insights into the binding interactions, revealing which residues are critical for its activity. This information would be invaluable for understanding its mechanism of action and for guiding future rational design efforts.

Rational Design for Improved Specificity and Efficacy

The structure of this compound offers multiple points for modification to enhance its potential therapeutic properties. A systematic structure-activity relationship (SAR) study would be a logical next step. This would involve synthesizing a library of analogs with modifications at key positions and evaluating their biological activity.

Key areas for modification could include:

The Thienyl Ring: Substitution at different positions on the thiophene (B33073) ring could modulate the compound's electronic properties and steric profile, potentially leading to improved binding affinity and selectivity for its target.

The Chiral Center: The presence of a stereocenter at the hydroxyl-bearing carbon is particularly significant. The synthesis and evaluation of both enantiomers would be essential to determine if the biological activity is stereospecific, a common feature of chiral drugs.

The insights gained from these SAR studies would enable the rational design of second-generation compounds with optimized potency, selectivity, and pharmacokinetic properties.

Identification of Novel Biological Targets and Therapeutic Applications

The diverse biological activities reported for structurally related acetamide and thienyl-containing compounds suggest that this compound could have a wide range of potential therapeutic applications. Future research should explore its activity in various disease models.

Based on the activities of similar compounds, potential areas of investigation include:

Anticancer Activity: Some acetamide derivatives have shown antiproliferative effects. nih.gov Screening against a panel of cancer cell lines could reveal potential utility in oncology.

Enzyme Inhibition: The α-hydroxy-β-keto-amide motif is a feature in some enzyme inhibitors. Investigations into its potential to inhibit proteases, kinases, or other enzymes involved in disease pathology are warranted. For example, other acetamide-based compounds have been investigated as inhibitors of enzymes like heme oxygenase-1 and tumor necrosis factor-alpha converting enzyme (TACE). nih.govnih.gov

Antimicrobial and Pesticidal Activity: Thiophene derivatives are known to possess antimicrobial and insecticidal properties. nih.govresearchgate.netnih.gov Evaluating this compound against a range of bacterial, fungal, and insect species could uncover novel applications in medicine and agriculture.

The following table summarizes the biological activities of some related acetamide and thiophene compounds, suggesting potential screening areas for this compound.

Compound ClassExample Biological ActivityPotential Application
Thienylpyridyl AcetamidesInsecticidal, FungicidalAgrochemicals
Acetamide-based HO-1 InhibitorsAntiproliferativeCancer Therapy
N-hydroxy AcetamidesTACE InhibitionAnti-inflammatory

Applications as Chiral Building Blocks in Organic Synthesis

Optically pure α-hydroxy amides are valuable chiral building blocks in organic synthesis, serving as precursors to a variety of important molecules. researchgate.netresearchgate.netnih.gov The defined stereochemistry of this compound makes it an attractive starting material for the stereoselective synthesis of more complex chiral molecules.

Future synthetic research could explore the use of this compound in:

Asymmetric Synthesis: The chiral center can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure products.

Synthesis of Heterocycles: The functional groups present in the molecule can be manipulated to construct various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Biocatalysis: The synthesis of chiral α-hydroxy amides can be achieved with high enantioselectivity using biocatalytic methods, such as the reduction of α-keto amides using aldo-keto reductases. nih.gov Developing a biocatalytic route to this compound would provide an efficient and environmentally friendly method for its production.

The versatility of this compound as a chiral synthon could lead to the development of novel synthetic methodologies and the efficient construction of complex, biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Multi-step synthesis : Begin with condensation of 2-thienylglyoxylic acid derivatives with hydroxylamine, followed by acetylation using acetic anhydride or acetyl chloride. Optimize pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .
  • Coupling agents : Use TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation in anhydrous solvents like dichloromethane (DCM) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can advanced spectroscopic techniques (e.g., NMR, HPLC-MS) be employed to characterize the structural features of This compound?

  • Methodological Answer :

  • NMR Analysis :
  • 1H NMR : Identify the thienyl proton signals (δ 6.8–7.5 ppm), hydroxyl proton (δ 4.8–5.2 ppm, broad), and acetamide methyl group (δ 2.0–2.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • HPLC-MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 228.06) and detect impurities .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the bioactivity of This compound against specific biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate docking poses with molecular dynamics simulations (AMBER or GROMACS) .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with reactivity .

Q. How do variations in the thienyl substituent influence the compound’s physicochemical properties and reactivity compared to phenyl analogs?

  • Methodological Answer :

  • Electronic Effects : The thienyl group’s electron-rich sulfur atom enhances π-electron delocalization, increasing electrophilicity at the oxo group compared to phenyl analogs. Measure via cyclic voltammetry .
  • Solubility Studies : Compare logP values (octanol-water partition coefficients) using shake-flask methods. Thienyl derivatives typically exhibit lower logP than phenyl analogs due to sulfur’s polarity .

Q. What experimental strategies are recommended for resolving contradictions in crystallographic data obtained for This compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts. Collect multiple datasets to assess reproducibility .
  • Refinement : Apply SHELXL for twin refinement if twinning is detected (e.g., using Hooft parameter analysis). Use the SQUEEZE tool in PLATON to model disordered solvent .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with substituted thienyl rings (e.g., bromo, nitro) or modified acetamide chains. Test bioactivity against cancer cell lines (MTT assay) or bacterial strains (MIC testing) .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers. Corrogate data with computational ADMET predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.